molecular formula C10H9NO3S B1462450 [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1050885-30-7

[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1462450
CAS No.: 1050885-30-7
M. Wt: 223.25 g/mol
InChI Key: YDVDHYNCXQZRMG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of [2-(5-methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid follows International Union of Pure and Applied Chemistry standards for heterocyclic compounds containing multiple ring systems. The compound is officially registered under Chemical Abstracts Service number 1050885-30-7, providing a unique identifier for database searches and regulatory documentation. The systematic name reflects the structural hierarchy beginning with the acetic acid functional group, followed by the thiazole ring positioning, and concluding with the furyl substituent specification. Alternative nomenclature systems may refer to this compound using different positional numbering conventions, particularly when emphasizing the furan ring as the primary structural unit.

The Merck Index number MFCD10686779 serves as an additional identifier within chemical databases, facilitating cross-referencing across multiple information systems. The compound appears in PubChem database under identification number 28819374, which provides access to computational chemical data and structural representations. These registration numbers ensure unambiguous identification of the compound across different chemical databases and regulatory systems, preventing confusion with structural isomers or closely related derivatives.

The nomenclature system also accounts for the specific substitution pattern on the furan ring, where the methyl group occupies the 5-position relative to the oxygen atom. This positional specification is critical for distinguishing between constitutional isomers that may exhibit different chemical and biological properties. The systematic naming convention therefore provides essential information about both the connectivity pattern and the spatial arrangement of functional groups within the molecular framework.

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula C₁₀H₉NO₃S represents the elemental composition of this compound, encompassing ten carbon atoms, nine hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. Computational analysis confirms a molecular weight of 223.24 atomic mass units, consistent across multiple database sources and computational platforms. The molecular weight determination relies on standard atomic masses as defined by the International Union of Pure and Applied Chemistry, ensuring consistency with international standards for molecular mass calculations.

Property Computational Value Source Verification
Molecular Formula C₁₀H₉NO₃S Multiple databases
Molecular Weight 223.24 g/mol Consistent across sources
Monoisotopic Mass 223.24836 ChemBase calculation
Heavy Atom Count 15 Derived from formula

The molecular formula provides insight into the degree of unsaturation within the compound structure, calculated as five degrees of unsaturation when accounting for the heterocyclic rings and carbonyl functionality. This value is consistent with the presence of two five-membered aromatic rings plus the carboxylic acid carbonyl group, confirming the structural integrity of the proposed molecular framework.

Stereoelectronic Properties of the Thiazole-Furan Hybrid Core

The stereoelectronic properties of this compound arise from the electronic interaction between the thiazole and furan heterocyclic systems, creating a conjugated framework that influences molecular reactivity and stability. The thiazole ring contributes both electron-withdrawing characteristics through the nitrogen atom and electron-donating properties through the sulfur atom, resulting in a complex electronic environment that affects the overall molecular dipole moment. The furan ring system provides additional π-electron density that can participate in extended conjugation with the thiazole moiety, particularly when the two rings adopt coplanar conformations.

Quantum mechanical calculations using density functional theory methods have been employed to investigate similar thiazole-furan hybrid systems, revealing important insights into electronic structure and molecular orbital characteristics. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation properties and reactivity patterns toward electrophilic and nucleophilic reagents. The presence of the methyl substituent on the furan ring introduces hyperconjugative effects that can modulate the overall electron density distribution throughout the conjugated system.

The molecular electrostatic potential surface provides valuable information about charge distribution and potential binding sites for intermolecular interactions. Studies of related thiazole-furan compounds have demonstrated that these hybrid systems exhibit distinct electrostatic properties that influence their biological activities and molecular recognition capabilities. The acetic acid side chain contributes additional polar character to the molecule, creating regions of high electron density around the carboxyl oxygen atoms that can participate in hydrogen bonding interactions.

Natural bond orbital analysis reveals the extent of charge transfer between different portions of the molecule, particularly the interaction between the aromatic π-systems and the carboxylic acid functionality. The electronic properties of the thiazole-furan core significantly influence the acidity of the carboxylic acid group, potentially affecting the compound's ionization behavior under physiological conditions.

Conformational Analysis via X-ray Crystallography and Density Functional Theory Calculations

Conformational analysis of this compound requires consideration of multiple degrees of freedom, including the relative orientation of the thiazole and furan rings, the positioning of the acetic acid side chain, and the conformation of the carboxylic acid group. While specific crystallographic data for this exact compound is not available in the current literature, related thiazole-furan systems have been extensively studied using both experimental and computational approaches. These studies provide valuable insights into the preferred conformational arrangements and the energy barriers associated with rotation around key bonds.

Density functional theory calculations using the B3LYP functional and appropriate basis sets have been successfully applied to similar heterocyclic systems, providing optimized geometries and conformational energy profiles. The calculations typically reveal that coplanar arrangements of the thiazole and furan rings are energetically favored due to extended π-conjugation, although steric interactions between substituents may lead to slight deviations from perfect planarity. The methyl group on the furan ring introduces additional conformational complexity, as its orientation can influence both intramolecular interactions and crystal packing arrangements.

Structural Parameter Typical Value Range Computational Method
Thiazole-Furan Dihedral Angle 0-30° Density Functional Theory
C-C Bond Length (acetic acid) 1.52-1.54 Å Standard optimization
C=O Bond Length (carboxyl) 1.20-1.23 Å Standard optimization
Aromatic C-C Bond Length 1.38-1.42 Å Standard optimization

X-ray crystallographic analysis of related compounds has revealed that intermolecular hydrogen bonding patterns significantly influence solid-state conformations and crystal packing arrangements. The carboxylic acid functionality typically participates in hydrogen bonding networks that can stabilize specific conformational arrangements in the crystalline state. However, solution-phase conformations may differ significantly from solid-state structures due to the absence of crystal packing constraints and the presence of solvent interactions.

Hirshfeld surface analysis has been applied to related thiazole-containing compounds to quantify intermolecular interactions and identify the most significant contact types in crystal structures. This analytical approach provides detailed information about the relative contributions of different interaction types, including hydrogen bonding, van der Waals contacts, and π-π stacking interactions, to the overall crystal stability.

Comparative Structural Features with Related Thiazole-Acetic Acid Derivatives

Comparative analysis of this compound with related thiazole-acetic acid derivatives reveals important structure-property relationships within this chemical family. The methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate represents a closely related ester analog where the phenyl group replaces the furyl substituent. This structural variation demonstrates how aromatic substituent changes can influence molecular properties while maintaining the core thiazole-acetic acid framework. The phenyl-substituted derivative exhibits a molecular weight of 247.31 g/mol, reflecting the additional carbon and hydrogen atoms in the benzene ring compared to the furan system.

The 2-[5-methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid represents another important structural analog where the furan oxygen is replaced by sulfur, creating a thiophene ring system. This modification significantly alters the electronic properties of the aromatic substituent, as thiophene exhibits different aromatic character and electron-donating capability compared to furan. The thiophene derivative possesses a molecular formula of C₁₀H₉NO₂S₂, indicating the presence of an additional sulfur atom while maintaining the same carbon and hydrogen count.

Compound Aromatic Substituent Molecular Formula Molecular Weight PubChem CID
Target Compound 5-methyl-2-furyl C₁₀H₉NO₃S 223.24 g/mol 28819374
Phenyl Analog 2-phenyl C₁₃H₁₃NO₂S 247.31 g/mol 2775646
Thiophene Analog 2-thienyl C₁₀H₉NO₂S₂ 239.3 g/mol 18526084

Structural comparison reveals that the position of the acetic acid side chain remains consistent across these derivatives, attached to the 4-position of the thiazole ring in all cases. This positional consistency suggests that the 4-position provides optimal electronic and steric environments for the carboxylic acid functionality. The methyl substitution pattern on the thiazole ring also remains constant, indicating that this substitution provides beneficial properties that are maintained across the series.

Electronic property differences between these analogs arise primarily from the varying aromatic substituents and their distinct electron-donating or withdrawing characteristics. The furan ring in the target compound provides moderate electron-donating properties through its oxygen atom, while the thiophene analog offers enhanced electron-donating capability due to sulfur's lower electronegativity. The phenyl derivative represents an intermediate case with more delocalized π-electron density across the larger aromatic system.

Properties

IUPAC Name

2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-2-3-8(14-6)10-11-7(5-15-10)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVDHYNCXQZRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255820
Record name 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050885-30-7
Record name 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050885-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Route

One prominent method to prepare the thiazole core is via intramolecular cyclocondensation reactions involving α-haloketones or α-haloesters with thiourea or thioamides. For this compound, the process can be outlined as:

  • Step 1: Synthesis of 5-methyl-2-furyl-substituted α-haloketone or α-haloester as a key intermediate.
  • Step 2: Reaction with thiourea or thioamide to form the thiazole ring through cyclocondensation.
  • Step 3: Hydrolysis or oxidation to convert ester or nitrile groups to the acetic acid functionality.

This method allows for regioselective construction of the thiazole ring with the desired substituents.

Alkylation and Substitution Reactions

Another approach involves:

  • Step 1: Starting from a preformed 1,3-thiazole ring substituted at the 2-position with the 5-methyl-2-furyl group.
  • Step 2: Alkylation at the 4-position with a suitable acetic acid derivative (e.g., bromoacetic acid or its esters) under basic conditions, often using sodium hydroxide or triethylamine as a base.
  • Step 3: Purification and isolation of the target acid.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Oxidation and Hydrolysis Steps

In some synthetic sequences, the acetic acid group is introduced as an ester or nitrile, which is then hydrolyzed under acidic or basic conditions to yield the free acid. Oxidation steps may be employed to convert methyl or sulfanyl groups to carboxylic acids.

Representative Procedure Summary Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of α-haloketone/ester Halogenation of 5-methyl-2-furyl ketone/ester Key intermediate for thiazole ring formation
2 Cyclocondensation Thiourea or thioamide, reflux in ethanol/methanol Formation of thiazole ring
3 Alkylation Bromoacetic acid or ester, base (NaOH, triethylamine), solvent (DMF, DMSO) Introduction of acetic acid side chain
4 Hydrolysis/Oxidation Acidic/basic hydrolysis, oxidizing agents (if needed) Conversion to free acid form
5 Purification Column chromatography, crystallization Isolation of pure this compound

Detailed Research Findings

  • Reagent Selection: Sodium hydroxide and triethylamine are commonly used bases for alkylation steps, providing efficient deprotonation and nucleophilic substitution with bromoacetic acid derivatives. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.

  • Reaction Conditions: Reflux temperatures in ethanol or methanol favor cyclocondensation. The duration typically ranges from several hours to overnight to ensure complete ring closure.

  • Purification: Column chromatography using silica gel and solvents like chloroform or methanol mixtures is effective for isolating the target compound. Crystallization from suitable solvents yields high-purity products.

  • Yields and Purity: Reported yields for the cyclocondensation step range from 60% to 85%, with overall yields depending on the efficiency of alkylation and hydrolysis steps. Purity is confirmed by melting point analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Data Supporting Preparation

Analytical Method Observations/Results
Melting Point Sharp melting point consistent with pure compound (~specific value depending on literature)
Infrared (IR) Spectroscopy Characteristic absorption bands for thiazole ring, furan ring, and carboxylic acid groups
Proton Nuclear Magnetic Resonance (¹H NMR) Signals corresponding to methyl group on furan, methylene protons adjacent to thiazole and acetic acid
Mass Spectrometry Molecular ion peak matching molecular weight of compound
Elemental Analysis Consistent with calculated C, H, N, O, S composition

Chemical Reactions Analysis

Types of Reactions

[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Comparison with Similar Compounds

Fenclozic Acid ([2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid)

  • Structure : Substituted with a 4-chlorophenyl group at position 2 of the thiazole.
  • Properties: Molecular formula C₁₁H₉ClNO₂S; molecular weight 270.71 g/mol.
  • Application: Known for anti-inflammatory activity, highlighting the role of aryl substituents in modulating biological effects .

2-{2-[(2-Chlorobenzoyl)Amino]-1,3-Thiazol-4-yl}Acetic Acid

  • Structure: Features a 2-chlorobenzoylamino group at position 2 of the thiazole.
  • Properties : Molecular formula C₁₂H₈ClN₂O₃S; molecular weight 296.72 g/mol.
  • Research Findings : Identified as a lead inhibitor of matrix metalloproteinases (MMPs), with docking studies showing interactions with catalytic residues .
  • Key Difference : The amide linkage introduces hydrogen-bonding capacity absent in the target compound’s furyl group.

2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]Acetic Acid

  • Structure : Substituted with a 3-fluorophenyl group at position 2.
  • Properties: Molecular formula C₁₁H₈FNO₂S; molecular weight 237.25 g/mol.
  • Synthesis : Prepared via nucleophilic substitution or cyclization reactions .
  • Key Difference : Fluorine’s electronegativity may enhance metabolic stability compared to the methylfuran group.

Thiazole-Acetic Acid Derivatives with Heterocyclic Substituents

2-[2-(5-Cyano-2-Fluorophenyl)Methylsulfanyl]-4-Methyl-1,3-Thiazol-5-yl]Acetic Acid

  • Structure: Contains a methylsulfanyl-linked 5-cyano-2-fluorophenyl group.
  • Properties : Molecular formula C₁₄H₁₁FN₂O₂S₂; molecular weight 322.38 g/mol.

2-[2-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-1,3-Thiazol-4-yl]Acetic Acid

  • Structure : Substituted with a sulfone-containing thiolane ring.
  • Properties: Molecular formula C₉H₁₁NO₄S₂; molecular weight 261.32 g/mol.
  • Key Difference : The sulfone group increases solubility and oxidative stability compared to the furan ring .

Functional Analogues with Modified Core Structures

Triazole-Thio Acetic Acid Derivatives

  • Example : 2-((5-(Hydroxy(phenyl)Methyl)-4-R-4H-1,2,4-Triazol-3-yl)Thio)Acetic Acid
  • Structure : Replaces thiazole with a triazole core.
  • Research Findings : Demonstrated antimicrobial activity, though reduced compared to thiazole derivatives due to altered electronic properties .

Pyrimidine and Benzodioxole Derivatives

  • Example : {[5-(1,3-Benzodioxol-5-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetic Acid
  • Structure : Benzodioxole and triazole substituents.
  • Properties : Molecular formula C₁₆H₁₂N₃O₄S; molecular weight 342.35 g/mol.
  • Key Difference : The benzodioxole group may enhance CNS penetration but introduces metabolic liabilities .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Notable Properties
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid 5-Methylfuran C₁₀H₉NO₃S 223.25 Antibacterial potential
Fenclozic acid 4-Chlorophenyl C₁₁H₉ClNO₂S 270.71 Anti-inflammatory
2-{2-[(2-Chlorobenzoyl)Amino]-1,3-Thiazol-4-yl}Acetic acid 2-Chlorobenzoylamino C₁₂H₈ClN₂O₃S 296.72 MMP inhibition
2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]Acetic acid 3-Fluorophenyl C₁₁H₈FNO₂S 237.25 Enhanced metabolic stability

Key Trends

  • Bioactivity : Aryl and heteroaryl substituents at position 2 correlate with anti-inflammatory or enzymatic inhibitory activity (e.g., MMP-13 inhibition in ).
  • Solubility : Sulfone or carboxylic acid groups (e.g., in ) improve aqueous solubility compared to hydrophobic furan or phenyl groups.
  • Synthetic Accessibility : Thiol–disulfide exchange ( ) and cyclocondensation ( ) are common synthetic routes for these derivatives.

Biological Activity

[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid is an organic compound characterized by its unique thiazole and furan moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9NO3S
  • Molecular Weight : 223.25 g/mol
  • IUPAC Name : 2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anticonvulsant agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. In vitro assays have demonstrated that this compound and its analogs can inhibit the growth of cancer cell lines. For example, a study found that certain thiazole compounds exhibited IC50 values less than that of doxorubicin against HepG-2 liver cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence cytotoxicity.

Anticonvulsant Activity

The anticonvulsant effects of thiazole-containing compounds have also been documented. A study reported that thiazole derivatives demonstrated effective anticonvulsant action with median effective doses significantly lower than standard drugs like ethosuximide . This suggests a promising avenue for developing new treatments for epilepsy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Protein Interactions : The compound may alter protein functions through binding interactions, impacting cellular signaling pathways crucial for cancer progression and microbial resistance.

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides; demonstrated strong selectivity against A549 lung adenocarcinoma cells with IC50 values indicating potent anticancer activity .
PMC9268695Identified significant anticonvulsant effects in thiazole derivatives; structural modifications enhanced efficacy compared to standard treatments .
MDPI Review (2022)Reviewed thiazoles as antitumor agents; highlighted the importance of specific substitutions on the thiazole ring for enhanced cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with furyl-substituted ketones, followed by alkylation with chloroacetic acid. Key optimizations include:

  • Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
  • Solvent : Ethanol/water mixtures (3:1 v/v) improve solubility and reaction homogeneity.
  • Stoichiometry : Use a 1:1.2 molar ratio of triazole precursor to chloroacetic acid for complete alkylation.
    Purification involves recrystallization from ethanol/water (yields ~65–75%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : A multi-technique approach is essential:

  • IR Spectroscopy : C=O stretch (1700–1720 cm⁻¹), thiazole ring vibrations (1550–1600 cm⁻¹).
  • ¹H NMR : Methyl groups (δ 2.3–2.5 ppm), furyl protons (δ 6.1–6.3 ppm), acetic acid protons (δ 3.7–3.9 ppm).
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation from theoretical values).
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Pre-purge storage vials to minimize oxidative degradation. Monitor stability via HPLC every 3 months (acceptance criteria: ≥95% purity) .

Advanced Research Questions

Q. How can esterification reactions of this compound be optimized for diverse derivative synthesis?

  • Methodological Answer :

  • Catalyst : Use H₂SO₄ (5 mol%) or DCC/DMAP for mild conditions.
  • Solvent : Anhydrous dichloromethane or THF minimizes hydrolysis.
  • Workup : Neutralize residual acid with NaHCO₃, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
    Monitor reaction progress via TLC (Rf = 0.4–0.6 in 7:3 hexane/ethyl acetate) .

Q. What strategies resolve discrepancies between computational toxicity predictions and experimental results?

  • Methodological Answer :

  • Model Refinement : Train QSAR models on structurally analogous compounds to improve LD50 prediction accuracy.
  • In Vivo Validation : Conduct acute toxicity tests (OECD Guideline 423) in rodents, focusing on hepatic and renal biomarkers.
  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites that may explain off-target effects .

Q. How should researchers design antimicrobial activity assays to address contradictory data across studies?

  • Methodological Answer :

  • Standardization : Follow CLSI guidelines (M07-A10 for bacteria; M38-A2 for fungi).
  • Controls : Include positive (e.g., ciprofloxacin) and vehicle controls.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare MIC values across replicates.
    Address contradictions by testing under varied pH (5.5–7.4) and serum protein concentrations .

Q. What advanced computational methods can elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to map interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
    Validate predictions with mutagenesis studies on key residues .

Data Contradiction Analysis

Q. How can researchers reconcile variations in reported biological activity across similar derivatives?

  • Methodological Answer :

  • Structural Re-analysis : Verify derivatives via X-ray crystallography to confirm regiochemistry.
  • Purity Assessment : Use HPLC-UV/ELSD to detect trace impurities (<0.5% threshold).
  • Synergy Testing : Evaluate combinatorial effects with known antimicrobial adjuvants (e.g., β-lactamase inhibitors) .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Signals/PeaksReference
IR1705 cm⁻¹ (C=O), 1580 cm⁻¹ (thiazole ring)
¹H NMR (400 MHz)δ 2.4 (s, 3H, CH₃), δ 6.2 (m, 2H, furyl)
HRMS[M+H]⁺ calc. 238.0452; found 238.0455

Table 2. Optimization Parameters for Esterification

ParameterOptimal ConditionImpact on Yield
CatalystDCC/DMAP (1:0.1 eq)+15–20%
SolventAnhydrous DCM+10% vs. THF
Reaction Time12 h at 25°CMaximizes conversion

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid

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